molecular formula C16H14N2O2 B4237086 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate

2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate

Cat. No. B4237086
M. Wt: 266.29 g/mol
InChI Key: KAVTWRKYRVSLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate, also known as QMF, is a chemical compound that has been extensively studied for its potential applications in scientific research. QMF is a derivative of furamide, which is a class of compounds that have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has also been shown to inhibit the activity of protein kinase C (PKC), which is an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has been shown to have a variety of biochemical and physiological effects. In neuropharmacology, 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that has inhibitory effects on neuronal activity. In cancer research, 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has been shown to induce apoptosis, or programmed cell death, in cancer cells. In infectious disease research, 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.

Advantages and Limitations for Lab Experiments

2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has several advantages for lab experiments, including its high purity and potency. 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate is also relatively stable and can be stored for extended periods of time. However, 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has some limitations for lab experiments, including its high cost and limited availability.

Future Directions

There are several future directions for the study of 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate. In neuropharmacology, further research is needed to elucidate the exact mechanism of action of 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate and its potential applications for the treatment of neurological disorders. In cancer research, further research is needed to determine the optimal dosing and administration of 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate for the treatment of cancer. In infectious disease research, further research is needed to investigate the potential of 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate as a novel antimicrobial agent. Additionally, further research is needed to develop more cost-effective and scalable synthesis methods for 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate.

Scientific Research Applications

2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has been studied for its potential applications in a variety of scientific research areas, including neuropharmacology, cancer research, and infectious disease research. In neuropharmacology, 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has been shown to have potent anticonvulsant and neuroprotective effects. In cancer research, 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In infectious disease research, 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has been shown to have antimicrobial activity against a variety of bacteria, fungi, and viruses.

properties

IUPAC Name

2-methyl-N-(quinolin-6-ylmethyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-14(6-8-20-11)16(19)18-10-12-4-5-15-13(9-12)3-2-7-17-15/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVTWRKYRVSLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NCC2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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